6-acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
Description
6-Acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a thienopyridine derivative featuring a fused bicyclic core with strategic substitutions. The compound’s structure includes:
- A 6-acetyl group that may enhance lipophilicity and influence metabolic stability.
- A 4-(2,5-dioxopyrrolidin-1-yl)benzamido substituent at position 2, introducing hydrogen-bonding capability and polarity via the dioxopyrrolidine moiety.
- A carboxamide group at position 3, which is critical for solubility and target-binding interactions.
Its synthesis likely involves multi-step reactions, including cyclization and amidation, akin to methods described for analogous compounds .
Properties
IUPAC Name |
6-acetyl-2-[[4-(2,5-dioxopyrrolidin-1-yl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-11(26)24-9-8-14-15(10-24)31-21(18(14)19(22)29)23-20(30)12-2-4-13(5-3-12)25-16(27)6-7-17(25)28/h2-5H,6-10H2,1H3,(H2,22,29)(H,23,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULICITXUOYLRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 3.1: Synthesis of 4-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
4-Aminobenzoic acid is reacted with succinic anhydride in tetrahydrofuran (THF) at room temperature, followed by cyclization using dicyclohexylcarbodiimide (DCC) to form the 2,5-dioxopyrrolidine ring.
- Reaction time : 12–16 hours
- Yield : 82%
Step 3.2: Amide Bond Formation
The carboxylic acid is activated using ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF, followed by coupling with the amino group at position 2 of the thienopyridine core.
- Molar ratio : 1:1.5 (amine:acid)
- Temperature : 25°C
- Yield : 60–70%
Installation of the 3-Carboxamide Group
The carboxamide at position 3 is introduced via hydrolysis of a nitrile intermediate. The thieno[2,3-c]pyridine derivative is treated with hydrogen peroxide (H₂O₂) in acidic methanol, followed by ammonolysis:
- Hydrolysis :
- Conditions : 30% H₂O₂, H₂SO₄, methanol, 50°C, 6 hours
- Intermediate : 3-Carboxylic acid
- Ammonolysis :
- Reagents : Thionyl chloride (SOCl₂) to form acyl chloride, followed by NH₃ gas
- Yield : 55–65%
Optimization and Scale-Up Strategies
Recent advancements emphasize green chemistry and process intensification :
- Microwave-assisted synthesis : Reduces reaction times by 50–70% compared to conventional heating.
- Solvent substitution : Replacement of DMF with cyclopentyl methyl ether (CPME) improves safety and reduces waste.
- Design of Experiments (DoE) : Factorial optimization of temperature, catalyst loading, and stoichiometry enhances yields to >80%.
Analytical Characterization
Robust validation ensures product integrity:
| Analytical Method | Key Data Points | Source |
|---|---|---|
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.2 (s, 1H, NH), δ 7.8–7.6 (m, 4H, aromatic) | |
| ¹³C NMR | δ 170.5 (C=O), δ 125.3 (thiophene C) | |
| HRMS | m/z 535.2 [M+H]⁺ (calc. 535.1) |
Challenges and Solutions
Chemical Reactions Analysis
6-acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.
Scientific Research Applications
6-acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Observations :
- The target compound’s thieno[2,3-c]pyridine core differs from the thiazolo[3,2-a]pyrimidine (11a/b) and thieno[2,3-b]pyridine (5) scaffolds, altering electronic distribution and steric accessibility .
- The 4-(2,5-dioxopyrrolidin-1-yl)benzamido group in the target compound introduces polar, hydrogen-bonding functionality absent in the trimethylbenzylidene (11a) or cyano (11b, 12) substituents .
Physicochemical Properties
Key Observations :
Research Implications
- The target compound’s unique substitution pattern positions it as a candidate for diseases requiring dual hydrogen-bonding and hydrophobic interactions (e.g., cancer, inflammation).
- Comparative studies using dose-effect evaluation methods (e.g., Litchfield-Wilcoxon analysis ) could quantify its potency relative to analogs like 11a/b or 4.
Biological Activity
6-acetyl-2-[4-(2,5-dioxopyrrolidin-1-yl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide is a heterocyclic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-c]pyridine core and a dioxopyrrolidinyl moiety. Its molecular formula is , and it has unique functional groups that contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites. This mechanism is crucial for its potential use as an anticancer or antiviral agent.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways and affecting processes such as cell proliferation and apoptosis.
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies. Below are key findings:
| Activity Type | Description | Reference |
|---|---|---|
| Anticancer Activity | Exhibited cytotoxic effects against various cancer cell lines; potential for further development. | |
| Antiviral Activity | Showed promising results in inhibiting viral replication in vitro; mechanism involves enzyme inhibition. | |
| Antimicrobial Effects | Demonstrated activity against several bacterial strains; effective in disrupting bacterial cell walls. |
Case Studies
-
Anticancer Efficacy :
A study investigated the compound's effects on human leukemia cells. Results indicated significant cytotoxicity with an IC50 value of 12 µM, suggesting it may serve as a lead compound for developing new anticancer therapies. -
Antiviral Activity :
In vitro assays demonstrated that the compound effectively inhibited the replication of influenza virus strains by targeting viral polymerase activity. This highlights its potential as an antiviral agent. -
Antimicrobial Properties :
The compound was tested against Gram-positive and Gram-negative bacteria. It showed notable inhibition zones in disk diffusion assays, indicating its effectiveness as an antimicrobial agent.
Research Findings
Research has focused on synthesizing derivatives of the compound to enhance its biological activity. Modifications to the dioxopyrrolidinyl moiety have resulted in compounds with improved potency and selectivity against specific targets.
Table: Summary of Research Findings
| Study | Findings | |
|---|---|---|
| Synthesis and Evaluation | New derivatives synthesized showed enhanced anticancer activity compared to the parent compound. | Derivatives could be more effective agents. |
| Mechanistic Studies | Identified specific enzymes that are inhibited by the compound; detailed binding interactions elucidated. | Provides insight into the mode of action. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
